Compound Description: 4BP-TQS is a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs). It exhibits enantioselectivity, with the (+)-enantiomer (GAT107) being the active form. [, , ]
Relevance: 4BP-TQS shares the core tetrahydroquinoline scaffold with 8-(1-azepanylcarbonyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both compounds possess a cyclopenta[c]quinoline structure with variations in the substituents at the 4 and 8 positions. [, , ]
Compound Description: TQS acts as a type II positive allosteric modulator (PAM) of α7 nAChRs, enhancing receptor activation by orthosteric agonists. It has been investigated for its potential therapeutic effects in neuroinflammatory pain and other conditions. [, , , , , ]
Relevance: Similar to 4BP-TQS, TQS shares the fundamental tetrahydroquinoline core structure with 8-(1-azepanylcarbonyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Key structural differences include the substituents at the 4 and 8 positions. [, , , , , ]
Compound Description: Initially characterized as a "silent allosteric modulator," 2,3,5,6TMP-TQS was later found to exhibit enantioselective activity at α7 nAChRs. The (-) enantiomer acts as an antagonist of allosteric activation, while the (+) enantiomer shows PAM activity. []
Relevance: This compound shares the tetrahydroquinoline core and the sulfonamide group at the 8 position with 8-(1-azepanylcarbonyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Structural variations are observed in the substituents attached to the core structure, specifically at the 4 position. []
4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS) and 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)
Compound Description: These compounds are halogenated analogs of 4BP-TQS, exhibiting PAM activity at α7 nAChRs but lacking allosteric agonist activity. The position of the bromine atom on the phenyl ring significantly influences their pharmacological properties. []
Relevance: 2BP-TQS and 3BP-TQS highlight the importance of substituent position in modulating the pharmacological activity of tetrahydroquinoline derivatives. They serve as structural analogs to 8-(1-azepanylcarbonyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, demonstrating the impact of structural modifications on receptor interactions. []
Relevance: Similar to 2BP-TQS and 3BP-TQS, 4CP-TQS and 4IP-TQS emphasize the significance of subtle structural variations in the tetrahydroquinoline scaffold on the pharmacological properties of these compounds. They are valuable for understanding structure-activity relationships within this chemical series and their relevance to 8-(1-azepanylcarbonyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. []
Compound Description: 4MP-TQS is an α7-selective allosteric agonist that is structurally similar to a series of compounds with diverse effects on α7 nAChRs. []
Relevance: This compound belongs to the same series of tetrahydroquinoline derivatives as 8-(1-azepanylcarbonyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, highlighting the structural similarities and potential for diverse pharmacological activity within this chemical class. []
Compound Description: A-867744 is a novel type II α7 PAM exhibiting a unique pharmacological profile. It potentiates acetylcholine-evoked currents and shows distinct characteristics compared to other type II PAMs like TQS. []
Relevance: While not sharing the tetrahydroquinoline core, A-867744 is included due to its function as a type II α7 PAM, similar to TQS. Comparing its activity profile to TQS and other related compounds may provide insights into the structure-activity relationships of compounds targeting α7 nAChRs, including the target compound 8-(1-azepanylcarbonyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.